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molecular formula C10H8N2O2S2 B8723437 Acetic acid, (3-phenyl-1,2,4-thiadiazol-5-YL)thio- CAS No. 32991-48-3

Acetic acid, (3-phenyl-1,2,4-thiadiazol-5-YL)thio-

Cat. No. B8723437
M. Wt: 252.3 g/mol
InChI Key: QUEAUAPFDVCMFQ-UHFFFAOYSA-N
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Patent
USRE029439

Procedure details

A mixture of 5-mercapto-3-phenyl-1,2,4-thiadiazole (76 parts), potassium carbonate (58 parts), chloroacetic acid (38 parts) and water (100 parts) was heated at reflux for 1 hour. The solution was filtered hot, cooled, acidified, and the solid separated to give (3-phenyl-1,2,4-thiadiazol-5-ylthio)acetic acid (50 parts, 51% yield), melting point 97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:20][C:21]([OH:23])=[O:22]>O>[C:7]1([C:4]2[N:3]=[C:2]([S:1][CH2:20][C:21]([OH:23])=[O:22])[S:6][N:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=NC(=NS1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solid separated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NSC(=N1)SCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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